2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride chemical properties
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Properties, Reactivity, and Applications
Executive Summary
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a multifunctional organic compound characterized by a benzene ring substituted with a hydroxyl group, a nitro group, and a highly reactive sulfonyl chloride moiety.[1] This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a compound of interest in pharmacological research.[1] The strong electrophilicity of the sulfonyl chloride group, enhanced by the electron-withdrawing nitro group, allows for facile reactions with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.[1][2] Notably, this compound has demonstrated biological activity, including the inhibition of key drug-metabolizing enzymes like cytochrome P450 (CYP) 1A2 and CYP2C19, highlighting its potential relevance in drug development and toxicology.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
The structural and physical properties of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride dictate its behavior in chemical and biological systems. The presence of polar functional groups and a reactive center defines its solubility and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₅S | [1][3] |
| Molecular Weight | 237.62 g/mol | Inferred from Formula |
| Monoisotopic Mass | 236.94987 Da | [3] |
| Appearance | Solid crystalline substance | [1] |
| Solubility | Excellent in polar aprotic solvents (DMSO, DMF, Acetonitrile, THF); Good in chlorinated solvents (DCM).[1] | [1] |
| InChIKey | YGZAEQDOCPIUPR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])S(=O)(=O)Cl)O | [3] |
Synthesis and Purification
The primary route for synthesizing 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride involves the direct chlorosulfonation of 2-nitrophenol. This process is a classic example of an electrophilic aromatic substitution reaction, where chlorosulfonic acid serves as the potent electrophilic agent.
Causality of Experimental Design: The hydroxyl group of 2-nitrophenol is a strong activating group and, along with the nitro group, directs the incoming chlorosulfonyl group primarily to the position ortho to the hydroxyl and meta to the nitro group. The use of excess chlorosulfonic acid ensures the reaction goes to completion and also acts as the solvent. The reaction is typically performed at controlled temperatures to prevent unwanted side reactions. The work-up procedure involves carefully quenching the reaction mixture in ice water, which causes the product to precipitate while decomposing the remaining chlorosulfonic acid.
Detailed Synthesis Protocol
Materials:
-
2-Nitrophenol
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Reagent: Carefully add chlorosulfonic acid (e.g., 4 molar equivalents) to the cooled flask.
-
Substrate Addition: While maintaining the temperature below 10°C, slowly add 2-nitrophenol (1 molar equivalent) in small portions to the stirring chlorosulfonic acid.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) until the reaction is complete (monitor by TLC).
-
Quenching and Precipitation: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acid.
-
Drying: Air-dry the crude product. For further purification and removal of water, the product can be dissolved in DCM, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.
Synthesis and Work-Up Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Core Reactivity and Mechanistic Insights
The reactivity of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the nitro group on the aromatic ring.[1][2]
Nucleophilic Substitution
The compound readily undergoes nucleophilic substitution where the chloride ion acts as an excellent leaving group.[2] This is the most common and synthetically useful reaction for this class of compounds.
-
Sulfonamide Formation: Reaction with primary or secondary amines yields highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide range of therapeutic agents, including antibacterial and anticancer drugs.[4][5]
-
Sulfonate Ester Formation: In the presence of a base, it reacts with alcohols to form sulfonate esters. This is a powerful synthetic strategy for converting a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate group), facilitating subsequent Sₙ2 or E2 reactions.[2]
Caption: General mechanism for sulfonamide formation via nucleophilic attack.
Hydrolysis
A significant aspect of its reactivity is its propensity to hydrolyze in the presence of water. This reaction yields the corresponding 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid.[1] This reactivity underscores the necessity of using anhydrous solvents and inert atmospheric conditions for most synthetic applications to prevent decomposition of the starting material.
Influence of Aromatic Substituents
The substituents on the benzene ring play a crucial role in modulating the compound's reactivity:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly increases the electrophilicity of the sulfonyl sulfur, making the compound more reactive towards nucleophiles compared to non-nitrated analogs.[1]
-
Hydroxyl Group (-OH): The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with one of the sulfonyl oxygens.[1] This can influence the conformation of the sulfonyl chloride group and potentially affect its accessibility to incoming nucleophiles.[1]
Applications in Drug Discovery and Chemical Biology
The unique properties of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride make it a valuable tool for researchers in drug development.
Role as a Synthetic Building Block
Its primary application is as a versatile building block. The reactive sulfonyl chloride handle allows for its conjugation to various molecular scaffolds containing nucleophilic groups (e.g., amines, alcohols, thiols). This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical process in modern drug discovery.[6]
Activity as an Enzyme Inhibitor
Research has shown that this compound can act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are central to the metabolism of a vast number of pharmaceuticals.[1]
-
Significance: Inhibition of CYP enzymes can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism and effective concentration of another. Studying compounds like 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride helps researchers understand the structural motifs that lead to CYP inhibition, aiding in the design of safer drug candidates with cleaner metabolic profiles.
Caption: Conceptual diagram of competitive enzyme inhibition.
Protocol: Covalent Fragment Screening using Mass Spectrometry
Given its high reactivity, this compound can be used as a tool to identify reactive, or "ligandable," cysteine or lysine residues in a target protein, a common strategy in covalent drug discovery.
Objective: To determine if 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride covalently modifies a target protein of interest.
Materials:
-
Purified target protein in a suitable buffer (e.g., HEPES, pH 7.4).
-
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.
-
DMSO.
-
LC-MS grade water and acetonitrile.
-
Formic acid.
-
Intact protein analysis LC-MS system.
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the sulfonyl chloride in DMSO.
-
Incubation: In a microcentrifuge tube, add the target protein (e.g., to a final concentration of 10 µM) to the buffer. Add the sulfonyl chloride stock solution to achieve a final concentration of 100 µM (10-fold molar excess). Prepare a control sample with an equivalent volume of DMSO.
-
Reaction: Incubate both tubes at room temperature for 1 hour.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like glutathione.
-
Sample Preparation for MS: Desalt the protein samples using a C4 ZipTip or similar desalting column to remove non-reacted compound and buffer salts.
-
LC-MS Analysis: Analyze the desalted protein samples via LC-MS. The system should be set up to measure the mass of the intact protein.
-
Data Analysis: Deconvolute the mass spectra to determine the precise mass of the protein in both the control and treated samples. An increase in mass in the treated sample corresponding to the mass of the fragment (C₆H₃NO₅S, which is the mass of the parent compound minus HCl) indicates a covalent modification event.
Safety, Handling, and Storage
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[7][8] Contact can lead to serious injury.[8][9]
-
Water Reactive: Reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride gas.[7]
-
Inhalation: May be harmful if inhaled, causing respiratory irritation.[9]
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[7]
-
Keep away from water and moist air.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Store locked up and away from incompatible materials such as strong bases and oxidizing agents.[10]
Conclusion
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a highly versatile and reactive chemical entity. Its utility as a synthetic intermediate for creating complex molecules, particularly sulfonamides, solidifies its importance in pharmaceutical and chemical research.[1][4] Furthermore, its demonstrated biological activity as a CYP450 inhibitor provides a valuable probe for studying drug metabolism and toxicology.[1] A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for researchers to safely and effectively leverage this compound in their scientific pursuits.
References
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PubChem. 2-Hydroxy-3-methyl-5-nitrobenzene-1-sulfonyl chloride. [Link]
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PubChemLite. 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). [Link]
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DC Fine Chemicals. Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride. [Link]
- Google Patents. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride.
-
Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]
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MOLBASE. 2-hydroxy-5-nitrobenzenesulfonic acid. [Link]
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ChemSrc. 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | 81118-92-5. [Link]
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Valsynthese SA. Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. [Link]
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Aimbasel. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
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